molecular formula C14H22ClNO2S B4965032 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride

1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride

Cat. No. B4965032
M. Wt: 303.8 g/mol
InChI Key: FLRRWSGLOBBCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride, also known as BmP, is a chemical compound that has been widely used in scientific research. It is a thiol-containing compound that has been found to have various biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of different biological systems.

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride is thought to involve the interaction of the thiol group with various proteins and enzymes in the body. This interaction can lead to changes in protein structure and function, ultimately leading to changes in cellular activity and gene expression.
Biochemical and Physiological Effects:
1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride has been found to have a range of biochemical and physiological effects, including the modulation of ion channel function, the regulation of neurotransmitter release, and the inhibition of oxidative stress. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a useful tool for studying the mechanisms of various diseases and disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride in laboratory experiments is its ability to selectively target thiol-containing proteins and enzymes, allowing researchers to investigate the role of these molecules in different biological processes. However, one limitation of 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research involving 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride, including the investigation of its potential therapeutic applications in the treatment of various diseases and disorders. Additionally, further research is needed to better understand the mechanisms of action of 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride and its effects on different biological systems. Finally, the development of new derivatives of 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride may lead to the discovery of even more potent and selective compounds for use in scientific research.

Synthesis Methods

The synthesis of 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride involves the reaction of 1-(benzyloxy)-3-chloropropane with morpholine and sodium hydrosulfide in the presence of a catalyst. The resulting compound is then treated with hydrochloric acid to obtain the final product, 1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride hydrochloride.

Scientific Research Applications

1-(benzyloxy)-3-(4-morpholinyl)-2-propanethiol hydrochloride has been used in a wide range of scientific research applications, including the study of neurotransmitter release, ion channel function, and the regulation of gene expression. It has also been used to investigate the role of thiol-containing compounds in cellular signaling pathways and to study the effects of oxidative stress on cellular function.

properties

IUPAC Name

1-morpholin-4-yl-3-phenylmethoxypropane-2-thiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S.ClH/c18-14(10-15-6-8-16-9-7-15)12-17-11-13-4-2-1-3-5-13;/h1-5,14,18H,6-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRRWSGLOBBCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COCC2=CC=CC=C2)S.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Morpholin-4-yl-3-phenylmethoxypropane-2-thiol;hydrochloride

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